Ethyl 3-chloro-5-hydroxynaphthalene-2-carboxylate
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Overview
Description
Ethyl 3-chloro-5-hydroxynaphthalene-2-carboxylate is an organic compound with the molecular formula C13H11ClO3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains functional groups such as an ester, a hydroxyl group, and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-chloro-5-hydroxynaphthalene-2-carboxylate typically involves the chlorination of a naphthalene derivative followed by esterification. One common method includes the following steps:
Chlorination: Naphthalene is chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) to introduce the chlorine atom at the desired position.
Hydroxylation: The chlorinated naphthalene derivative is then hydroxylated using a suitable hydroxylating agent, such as sodium hydroxide (NaOH) or hydrogen peroxide (H2O2), to introduce the hydroxyl group.
Esterification: The hydroxylated compound is esterified with ethanol in the presence of an acid catalyst, such as sulfuric acid (H2SO4), to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-chloro-5-hydroxynaphthalene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 3-chloro-5-oxo-naphthalene-2-carboxylate.
Reduction: Formation of 3-chloro-5-hydroxy-naphthalene-2-methanol.
Substitution: Formation of 3-amino-5-hydroxy-naphthalene-2-carboxylate or 3-thio-5-hydroxy-naphthalene-2-carboxylate.
Scientific Research Applications
Ethyl 3-chloro-5-hydroxynaphthalene-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various naphthalene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-chloro-5-hydroxynaphthalene-2-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Ethyl 3-chloro-5-hydroxynaphthalene-2-carboxylate can be compared with other naphthalene derivatives, such as:
Ethyl 3-chloro-2-naphthoate: Lacks the hydroxyl group, resulting in different chemical reactivity and biological activity.
3-Chloro-5-hydroxy-2-naphthoic acid: Contains a carboxylic acid group instead of an ester, affecting its solubility and reactivity.
Ethyl 5-hydroxy-2-naphthoate:
The presence of both the chlorine and hydroxyl groups in this compound makes it unique and versatile for various chemical transformations and applications.
Properties
CAS No. |
919994-92-6 |
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Molecular Formula |
C13H11ClO3 |
Molecular Weight |
250.68 g/mol |
IUPAC Name |
ethyl 3-chloro-5-hydroxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C13H11ClO3/c1-2-17-13(16)10-6-8-4-3-5-12(15)9(8)7-11(10)14/h3-7,15H,2H2,1H3 |
InChI Key |
FZYUGQLGYPZCEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C2C(=C1)C=CC=C2O)Cl |
Origin of Product |
United States |
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